molecular formula C17H13FN2OS B15107618 N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide

N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide

Cat. No.: B15107618
M. Wt: 312.4 g/mol
InChI Key: ORQGJSGYOGQSQI-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are usually mild, and the process can be carried out without the need for a catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. It is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, it can interfere with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C17H13FN2OS/c1-11(21)19-17-15(12-7-9-14(18)10-8-12)20-16(22-17)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21)

InChI Key

ORQGJSGYOGQSQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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